Cas no 7149-64-6 (2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline)

2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline structure
7149-64-6 structure
Product Name:2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
CAS No:7149-64-6
MF:C16H17N
MW:223.312884092331
CID:1748642
PubChem ID:251645
Update Time:2025-04-21

2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
    • SureCN8415128
    • AC1L5KB2
    • 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
    • Oprea1_574755
    • 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
    • Oprea1_032773
    • AC1Q1HNF
    • 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin
    • NSC72278
    • NCIOpen2_003822
    • SureCN8415128; AC1L5KB2; 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline; Oprea1_574755; 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline; Oprea1_032773; AC1Q1HNF; 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin; NSC72278; NCIOpen2_003822;
    • NSC 72278
    • BDBM50017054
    • DTXSID20290986
    • NSC-72278
    • CHEMBL278781
    • 7149-64-6
    • SCHEMBL8415128
    • 1-phenyl-N-methyl-1,2,3,4-tetrahydro-isoquinoline
    • Inchi: 1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
    • InChI Key: MKANNBGMJZQSFY-UHFFFAOYSA-N
    • SMILES: N1(C)CCC2C=CC=CC=2C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 223.13621
  • Monoisotopic Mass: 223.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.055
  • Boiling Point: 321.2°C at 760 mmHg
  • Flash Point: 134.7°C
  • Refractive Index: 1.587
  • PSA: 3.24
  • LogP: 3.20180
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